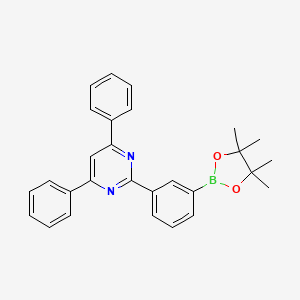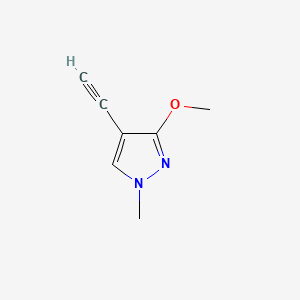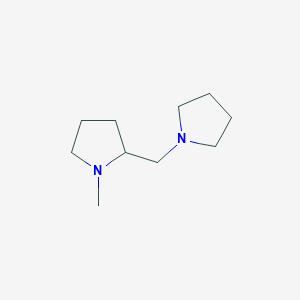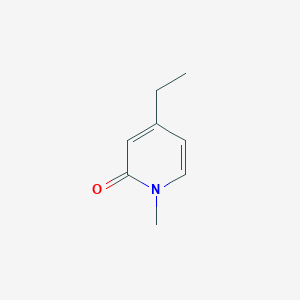![molecular formula C7H3Cl2NO B12284170 5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)
5,7-Dichlorofuro[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichlorofuro[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring The presence of chlorine atoms at the 5 and 7 positions of the furan ring imparts unique chemical properties to this compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichlorofuro[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dichloropyridine with furan in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dichlorofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of furo[3,2-b]pyridine-5,7-dione.
Reduction: Formation of 5,7-dihydrofuro[3,2-b]pyridine.
Substitution: Formation of 5,7-diaminofuro[3,2-b]pyridine.
Aplicaciones Científicas De Investigación
5,7-Dichlorofuro[3,2-b]pyridine finds applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,7-Dichlorofuro[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymatic activities, affecting various biochemical processes. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their function and leading to desired biological effects.
Comparación Con Compuestos Similares
5,7-Dichloropyridine: Similar in structure but lacks the fused furan ring.
5,7-Dichlorofuran: Lacks the pyridine ring, making it less versatile in reactivity.
Furo[3,2-b]pyridine: Lacks chlorine substituents, affecting its chemical properties.
Uniqueness: 5,7-Dichlorofuro[3,2-b]pyridine stands out due to the presence of both chlorine atoms and the fused ring system, which imparts unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential in scientific research make it a valuable compound in multiple fields.
Propiedades
Fórmula molecular |
C7H3Cl2NO |
|---|---|
Peso molecular |
188.01 g/mol |
Nombre IUPAC |
5,7-dichlorofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-3-6(9)10-5-1-2-11-7(4)5/h1-3H |
Clave InChI |
TXSYZLWFRMSFNM-UHFFFAOYSA-N |
SMILES canónico |
C1=COC2=C1N=C(C=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)


![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)


![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

![Ethyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate;dihydrochloride](/img/structure/B12284151.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)



